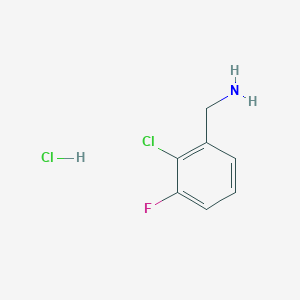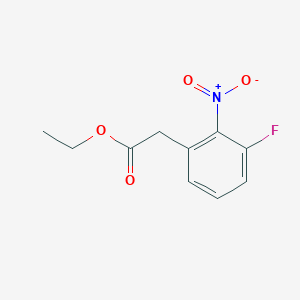
6-(Ethylcarbamoyl)pyridine-3-boronic acid
Descripción general
Descripción
Synthesis Analysis
Boronic acids, including 6-(Ethylcarbamoyl)pyridine-3-boronic acid, have been widely studied in medicinal chemistry . The synthetic processes used to obtain these active compounds are relatively simple and well known . A key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids .Molecular Structure Analysis
The molecular structure of 6-(Ethylcarbamoyl)pyridine-3-boronic acid is represented by the formula C8H11BN2O3 . More detailed information about its structure can be found on databases like PubChem .Chemical Reactions Analysis
Boronic acids, such as 6-(Ethylcarbamoyl)pyridine-3-boronic acid, are known to participate in various chemical reactions. For instance, they are used in phosphine-free Suzuki-Miyaura cross-coupling reactions . They can also form stable transition complexes with sugars and amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Ethylcarbamoyl)pyridine-3-boronic acid can be found in databases like PubChem . It has a molecular weight of 194 g/mol.Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, such as the one in this compound, are increasingly utilized in diverse areas of research, including various sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in these applications .
Synthesis of Indolizidine
The compound can be used in the synthesis of indolizidine . Protodeboronation using this compound has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Synthesis of Alkanes
This compound can be used in the synthesis of alkanes . A sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy has been described .
Synthesis of Alkenes
The compound can be used in the synthesis of alkenes . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
Mecanismo De Acción
Target of Action
Boronic acids and their esters are generally known for their role in the suzuki–miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This suggests that the compound may interact with various organic substrates in the context of this reaction.
Mode of Action
The mode of action of 6-(Ethylcarbamoyl)pyridine-3-boronic acid likely involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid or ester acts as a nucleophile, transferring an organic group to a palladium complex in a process known as transmetalation . This is followed by reductive elimination, which forms a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 6-(Ethylcarbamoyl)pyridine-3-boronic acid may participate, is a key step in many synthetic pathways . The ability to form carbon-carbon bonds enables the construction of complex organic molecules from simpler precursors. The exact pathways affected would depend on the specific context of the reaction and the other reactants involved.
Pharmacokinetics
Boronic acids and their esters are generally known for their stability and ease of handling , which may influence their bioavailability.
Result of Action
The primary result of the action of 6-(Ethylcarbamoyl)pyridine-3-boronic acid is likely the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic molecules, with potential applications in various fields such as pharmaceuticals and materials science.
Action Environment
The action of 6-(Ethylcarbamoyl)pyridine-3-boronic acid, like other boronic acids and esters, can be influenced by various environmental factors. For example, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also known for its tolerance of a wide range of functional groups and reaction conditions . Certain factors, such as the presence of water or oxygen, can potentially lead to the degradation of the boronic acid or ester .
Safety and Hazards
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, it’s likely that research into compounds like 6-(Ethylcarbamoyl)pyridine-3-boronic acid will continue to grow .
Propiedades
IUPAC Name |
[6-(ethylcarbamoyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-2-10-8(12)7-4-3-6(5-11-7)9(13)14/h3-5,13-14H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFXJXXKUBFCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)NCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Ethylcarbamoyl)pyridine-3-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



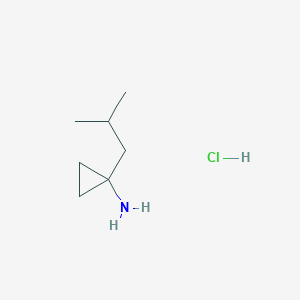
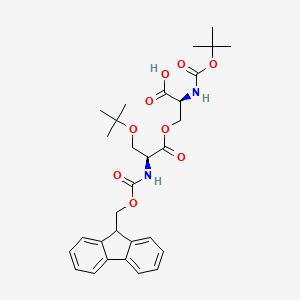
![(2S)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3309936.png)
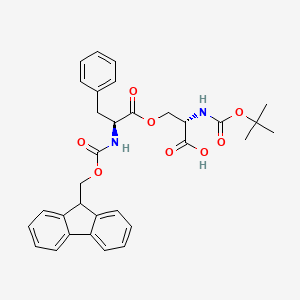
![Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH](/img/structure/B3309942.png)
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine](/img/structure/B3309948.png)
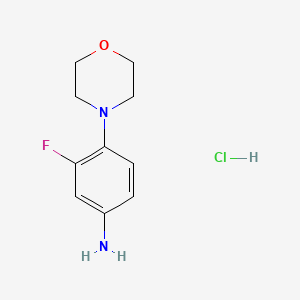
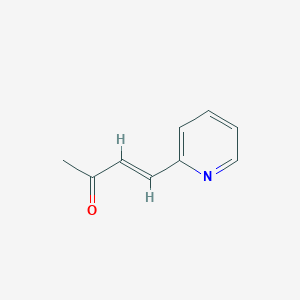


![5,7-Dichlorooxazolo[5,4-D]pyrimidine](/img/structure/B3309971.png)
![Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3309975.png)
